molecular formula C14H12ClFN2O B5140528 1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 5636-59-9

1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B5140528
CAS No.: 5636-59-9
M. Wt: 278.71 g/mol
InChI Key: DWIRVJIYXZLKBW-UHFFFAOYSA-N
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Description

MMV000911 is a chemical compound that has been investigated for its potential as an anti-malarial agent. Specifically, it targets the sporozoite stage of the malaria parasite (Plasmodium) life cycle. Sporozoites are the infectious form of the parasite transmitted to humans through mosquito bites. Their migration through the skin is a critical step in establishing infection.

Preparation Methods

Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for MMV000911 are not widely documented in the available literature. it belongs to the N,N’-diarylurea backbone family, which suggests a synthetic approach involving urea derivatives. Further research would be needed to uncover detailed synthetic methods.

Industrial Production Methods: As of now, there is no established industrial-scale production method for MMV000911. Its development primarily occurs within research laboratories.

Chemical Reactions Analysis

Types of Reactions: While precise information on MMV000911’s reactivity is limited, similar compounds within its structural family undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties.

Common Reagents and Conditions: Common reagents used in the synthesis of related N,N’-diarylurea compounds include amines, isocyanates, and metal catalysts. Reaction conditions typically involve organic solvents and elevated temperatures.

Major Products: The major products resulting from these reactions would be derivatives of MMV000911, each potentially possessing distinct biological activities.

Scientific Research Applications

MMV000911’s applications extend beyond malaria research:

    Chemistry: It serves as a model compound for understanding urea-based drug design.

    Biology: Researchers study its effects on sporozoite motility and invasion.

    Medicine: Although not yet a clinical drug, it holds promise for malaria prophylaxis.

    Industry: Its unique structure may inspire novel drug development.

Mechanism of Action

The exact mechanism by which MMV000911 exerts its effects remains an active area of investigation. It likely interferes with sporozoite motility, preventing their successful migration from the skin to the liver. Molecular targets and pathways involved require further elucidation.

Comparison with Similar Compounds

MMV000911 shares structural features with other N,N’-diarylurea compounds, such as MMV001318. MMV665953 and MMV665852 have demonstrated potency against sporozoites, while MMV000911 did not exhibit noticeable activity . The preservation of specific functional groups (meta/para halides) may contribute to their efficacy.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIRVJIYXZLKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367305
Record name 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-59-9
Record name 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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